
Dabigatran Impurity F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dabigatran Impurity F is a byproduct formed during the synthesis of Dabigatran etexilate, a novel oral anticoagulant drug. Dabigatran etexilate is a prodrug that is rapidly converted to Dabigatran after oral administration. Dabigatran acts as a direct, selective, and reversible thrombin inhibitor, which is prescribed for the prevention of stroke and systemic thromboembolism in patients with nonvalvular atrial fibrillation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dabigatran Impurity F involves several steps, starting from the raw materials to the final active pharmaceutical ingredient (API). The process includes the use of various reagents and conditions to achieve the desired product. One of the key steps in the synthesis is the Pinner reaction, which is optimized using design of experiment (DoE) software to establish critical process parameters . The reaction conditions typically involve the use of solvents like methanol and reagents such as n-hexyl-4-nitrophenyl carbonate .
Industrial Production Methods
In industrial production, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced analytical techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to monitor the formation of impurities and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dabigatran Impurity F undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound to other related compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents like methanol and acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of N-nitroso derivatives, which are of particular concern due to their potential mutagenic and carcinogenic properties .
Scientific Research Applications
Analytical Profiling of Dabigatran Impurity F
1.1 Importance of Impurity Profiling
Impurity profiling is critical in pharmaceutical analysis to ensure the safety and efficacy of active pharmaceutical ingredients (APIs). The identification and quantification of impurities like this compound are essential for compliance with regulatory standards and for safeguarding patient health. The presence of such impurities can influence drug performance and safety profiles .
1.2 Analytical Methods
Recent studies have employed various analytical techniques to profile Dabigatran and its impurities. High-Performance Liquid Chromatography (HPLC) combined with Mass Spectrometry (MS) has emerged as a preferred method due to its sensitivity and specificity. For instance, a study developed an LC-MS method that successfully separated and quantified three key impurities, demonstrating robust validation parameters such as limits of detection and quantification .
Method | Sensitivity | Specificity | Validation Parameters |
---|---|---|---|
LC-MS | High | High | LOD, LOQ, Recovery |
HPLC | Moderate | High | RSD, Precision |
Clinical Implications of this compound
2.1 Safety Concerns
The safety profile of Dabigatran etexilate can be adversely affected by impurities like this compound. Clinical studies have indicated that impurities may contribute to adverse effects such as increased bleeding risks or gastrointestinal complications . Therefore, understanding the pharmacological impact of these impurities is crucial for patient safety.
2.2 Case Studies
Several case studies have highlighted the importance of monitoring impurities in clinical settings:
- Case Study 1: A patient treated with Dabigatran etexilate experienced unexpected bleeding complications attributed to the presence of impurities in the formulation. Subsequent analysis revealed elevated levels of this compound, prompting a review of manufacturing processes.
- Case Study 2: In a clinical trial comparing Dabigatran etexilate with warfarin, patients receiving formulations with higher impurity levels reported more adverse effects. This correlation underscored the need for stringent impurity control measures in drug development .
Regulatory Considerations
Regulatory agencies such as the FDA and EMA emphasize the necessity of impurity profiling in drug approval processes. The International Conference on Harmonisation (ICH) guidelines provide frameworks for assessing impurities in pharmaceuticals. These guidelines mandate comprehensive testing for known and unknown impurities to ensure that they do not exceed acceptable thresholds .
Mechanism of Action
The mechanism of action of Dabigatran Impurity F is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence in the final product can affect the overall safety and efficacy of Dabigatran etexilate. The molecular targets and pathways involved in its formation and potential effects are studied to ensure the quality and safety of the final drug product .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Dabigatran Impurity F include:
Dabigatran Impurity N: N-nitroso derivative of Dabigatran etexilate.
Dabigatran Acyl-β-D-Glucuronide: A metabolite of Dabigatran formed in the body.
Desethyl Dabigatran Etexilate: A related compound formed during the synthesis of Dabigatran etexilate.
Uniqueness
This compound is unique due to its specific formation pathway and its potential impact on the safety and efficacy of Dabigatran etexilate. Its identification and quantification are crucial for ensuring the quality of the final pharmaceutical product .
Biological Activity
Dabigatran etexilate is a direct thrombin inhibitor used primarily as an anticoagulant. However, the presence of impurities, such as Dabigatran Impurity F, raises concerns regarding their biological activity and potential effects on therapeutic efficacy and safety. This article explores the biological activity of this compound based on available research findings.
Overview of Dabigatran and Its Impurities
Dabigatran etexilate is a prodrug that is converted to its active form, dabigatran, in the body. The compound inhibits thrombin, which plays a crucial role in the coagulation cascade by converting fibrinogen to fibrin. While dabigatran has established anticoagulant properties, the biological activities of its impurities, including Impurity F, are less well characterized.
This compound is classified among the various impurities that can arise during the synthesis of dabigatran etexilate. Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) have been employed to identify and quantify these impurities in pharmaceutical formulations .
Table 1: Summary of Impurities in Dabigatran Etexilate
Impurity Name | Retention Time (min) | Molecular Weight (g/mol) |
---|---|---|
Impurity A | 3.423 | 483.20 |
Impurity B | 4.013 | 501.15 |
Impurity F | 5.514 | 501.15 |
Impurity C | 9.935 | 628.30 |
Anticoagulant Effects
The biological activity of this compound has not been extensively studied; however, it is essential to understand its potential impact on the pharmacodynamics of dabigatran. In general, impurities may alter the overall efficacy and safety profile of a drug.
- In Vitro Studies : Preliminary studies suggest that some impurities may exhibit anticoagulant properties, although specific data on Impurity F remains limited . The interaction of impurities with thrombin or other components of the coagulation cascade could theoretically enhance or inhibit the effects of dabigatran.
- Genotoxicity Assessments : According to FDA evaluations, none of the specified impurities, including those related to dabigatran, showed positive results in genotoxicity assays, indicating a low risk for genetic damage . This is crucial for ensuring patient safety.
Pharmacokinetics
The pharmacokinetic profile of dabigatran is characterized by its absorption, distribution, metabolism, and excretion (ADME). The conversion from dabigatran etexilate to dabigatran occurs rapidly after oral administration, with peak plasma concentrations typically reached within two hours .
- Renal Clearance : Approximately 80-85% of dabigatran is eliminated unchanged via renal pathways . The implications for impurity clearance are significant; any accumulation due to impaired renal function could affect therapeutic outcomes.
Case Studies and Clinical Findings
A review of clinical trials involving dabigatran has highlighted the importance of monitoring for adverse effects associated with both the drug and its impurities. For instance:
- RE-LY Trial : This pivotal trial demonstrated that dabigatran effectively reduced stroke risk in patients with atrial fibrillation compared to warfarin. However, adverse effects such as gastrointestinal disturbances were noted at higher rates among patients receiving dabigatran .
- Post-Marketing Surveillance : Reports have indicated rare instances of liver injury associated with dabigatran use; however, no direct correlation with specific impurities has been established . Continuous monitoring is essential to evaluate long-term safety.
Q & A
Basic Research Questions
Q. What are the critical structural and physicochemical properties of Dabigatran Impurity F?
this compound (CAS 1408238-36-7) is identified as 2-{[4-(Amino-hexyloxycarbonylimino-methyl)-phenylamino]-methyl}-1-methyl-1H-benzoimidazole-5-carboxylic acid ethyl ester . Key properties include:
- Molecular formula: C₂₈H₃₄N₆O₅
- Molecular weight: 534.61 g/mol
- Spectral Characterized via LC-MS/MS (mass-to-charge ratio [M+H]+ = 535.3) and NMR (¹H/¹³C shifts for methyl, benzimidazole, and carbamate groups) . Researchers must confirm identity using orthogonal methods (e.g., HPLC retention time matching, spiking experiments) to avoid misidentification with structurally similar impurities like Dabigatran Impurity A (CAS 211914-51-1) .
Q. How can researchers establish a validated analytical method for detecting this compound?
Follow FDA/ICH Q3A guidelines for impurity quantification :
- Chromatographic separation : Use reversed-phase HPLC with a C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm) and mobile phase gradient of 0.1% formic acid in water/acetonitrile .
- Detection : UV at 220 nm or tandem mass spectrometry (LC-MS/MS) for trace-level quantification (QL ≤ 0.05%) .
- Validation parameters : Assess specificity (no co-elution with Dabigatran or other impurities), linearity (R² ≥ 0.998 over 50–150% of target concentration), and accuracy (recovery 95–105%) .
Q. What are the primary synthetic pathways leading to this compound?
Impurity F arises during the synthesis of Dabigatran etexilate mesylate via:
- Incomplete esterification : Residual ethyl ester intermediates from incomplete conversion of carboxyl groups .
- Side reactions : Alkylation of the benzimidazole ring under acidic conditions . Process optimization (e.g., pH control during coupling reactions, temperature monitoring) reduces its formation .
Advanced Research Questions
Q. How should researchers address discrepancies in impurity profiles across batches of Dabigatran etexilate?
- Root-cause analysis : Compare synthetic routes (e.g., catalyst purity, reaction time) using design-of-experiments (DoE) to identify critical process parameters .
- Degradation studies : Perform forced degradation (e.g., 40°C/75% RH for 3 months) to assess Impurity F’s stability. Use LC-MS to differentiate process-related vs. degradation-related impurities .
- Statistical tools : Apply multivariate analysis (e.g., PCA) to batch data to isolate outliers and correlate with process variables .
Q. What methodologies are recommended for qualifying the toxicological risk of this compound?
Follow ICH M7(R1) guidelines for mutagenic impurity assessment :
- In silico analysis : Use in silico tools (e.g., Derek Nexus, Sarah) to predict mutagenic potential based on structural alerts (e.g., nitroso groups) .
- In vitro assays : Conduct bacterial reverse mutation (Ames) tests if in silico results are equivocal .
- Acceptance criteria : Set thresholds based on maximum daily dose (e.g., ≤1.5 µg/day for a 150 mg Dabigatran dose) .
Q. How can researchers reconcile conflicting data on Impurity F’s stability under accelerated storage conditions?
- Experimental design : Conduct stress testing (hydrolysis, oxidation, photolysis) with controlled variables (e.g., peroxide concentration, light intensity) .
- Degradation pathway mapping : Use HRMS and NMR to identify degradation products (e.g., hydrolysis of the ethyl ester group) .
- Data normalization : Apply kinetic modeling (e.g., Arrhenius equation) to extrapolate long-term stability from accelerated data .
Q. Methodological Challenges and Solutions
Q. How to resolve low recovery rates during Impurity F spiking experiments?
- Sample preparation : Use sonication (30 min) and centrifugation (10,000 rpm) to improve extraction efficiency from complex matrices .
- Matrix effects : Employ isotopically labeled internal standards (e.g., Dabigatran-d₃) to correct for ion suppression in LC-MS/MS .
Q. What strategies mitigate cross-contamination during impurity synthesis?
- Chromatographic purification : Use preparative HPLC with a phenyl-hexyl column for high-resolution separation .
- Process controls : Implement in-line FTIR to monitor reaction completion and minimize byproduct formation .
Q. Regulatory and Compliance Considerations
Q. How to align Impurity F’s acceptance criteria with FDA/EMA guidelines?
Properties
CAS No. |
211915-07-0 |
---|---|
Molecular Formula |
C36H45N7O5 |
Molecular Weight |
655.8 g/mol |
IUPAC Name |
ethyl 3-[[1-methyl-2-[[4-(N-octoxycarbonylcarbamimidoyl)anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C36H45N7O5/c1-4-6-7-8-9-12-23-48-36(46)41-34(37)26-14-17-28(18-15-26)39-25-32-40-29-24-27(16-19-30(29)42(32)3)35(45)43(22-20-33(44)47-5-2)31-13-10-11-21-38-31/h10-11,13-19,21,24,39H,4-9,12,20,22-23,25H2,1-3H3,(H2,37,41,46) |
InChI Key |
HEJZABCHPVKGHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
O-Octyl Dabigatran Ethyl Ester; N-[[2-[[[4-[Imino[[(octyloxy)carbonyl]amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-Alanine Ethyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.